molecular formula C11H16O4 B143359 Methyleugenolglycol CAS No. 26509-45-5

Methyleugenolglycol

Cat. No.: B143359
CAS No.: 26509-45-5
M. Wt: 212.24 g/mol
InChI Key: NZKYZDCTLPYISK-UHFFFAOYSA-N
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Preparation Methods

Methyleugenolglycol can be synthesized through several routes. One common method involves the esterification of eugenol with glycol under specific reaction conditions . The reaction typically requires an acid catalyst and is carried out at elevated temperatures to facilitate the formation of the ester bond. Industrial production methods may involve the use of solvent extraction and purification techniques to isolate and purify the compound .

Chemical Reactions Analysis

Methyleugenolglycol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed are often aldehydes or ketones.

    Reduction: this compound can be reduced using reducing agents like sodium borohydride, leading to the formation of alcohols.

    Substitution: This compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Scientific Research Applications

Methyleugenolglycol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyleugenolglycol involves its interaction with various molecular targets. It is known to exert its effects by modulating enzyme activities and signaling pathways . For instance, it can inhibit the activity of certain enzymes involved in oxidative stress, thereby reducing cellular damage . Additionally, it can interact with receptors on cell membranes, influencing cellular responses and signaling cascades .

Comparison with Similar Compounds

Methyleugenolglycol is similar to other alkenebenzene derivatives such as eugenol and isoeugenol . it is unique due to its specific glycol moiety, which imparts distinct chemical and biological properties . Unlike eugenol, this compound has enhanced solubility and stability, making it more suitable for certain applications .

Similar Compounds

  • Eugenol
  • Isoeugenol
  • Methyleugenol

This compound stands out due to its unique combination of chemical stability and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c1-14-10-4-3-8(5-9(13)7-12)6-11(10)15-2/h3-4,6,9,12-13H,5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZKYZDCTLPYISK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(CO)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70949371
Record name 3-(3,4-Dimethoxyphenyl)propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70949371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26509-45-5
Record name 2,3-Propanediol, 1-(3,4-dimethoxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026509455
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(3,4-Dimethoxyphenyl)propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70949371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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